molecular formula C22H23BO3 B6323587 2-(2-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 2096995-45-6

2-(2-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane

Cat. No.: B6323587
CAS No.: 2096995-45-6
M. Wt: 346.2 g/mol
InChI Key: ZVBWZXITCCPVHD-UHFFFAOYSA-N
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Description

2-(2-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a naphthyl group, a benzyloxy group, and a dioxaborinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of 2-(benzyloxy)-1-naphthylmethanol with boronic acid derivatives under specific conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation. The reaction conditions may include elevated temperatures and the use of solvents like toluene or tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and scalability. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Chemistry: In organic synthesis, 2-(2-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: Its structural features make it a candidate for the development of molecules with specific biological activities, such as enzyme inhibitors or receptor modulators .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it useful in the synthesis of polymers, dyes, and other industrial products .

Mechanism of Action

The mechanism of action of 2-(2-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The dioxaborinane ring is particularly important for its binding affinity and specificity. The molecular pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

  • 2-(Benzyloxy)-1-naphthylmethanol
  • 2-{[2-(Benzyloxy)-1-naphthyl]methylene}-N-ethylhydrazinecarbothioamide
  • [2-(Benzyloxy)-1-naphthyl]-N-methylmethanaminium

Comparison: Compared to these similar compounds, 2-(2-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane is unique due to the presence of the dioxaborinane ring. This structural feature imparts distinct chemical properties and reactivity, making it more versatile in synthetic applications. Additionally, the compound’s ability to undergo a wide range of chemical reactions and its potential biological activities set it apart from its analogs .

Properties

IUPAC Name

5,5-dimethyl-2-(2-phenylmethoxynaphthalen-1-yl)-1,3,2-dioxaborinane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23BO3/c1-22(2)15-25-23(26-16-22)21-19-11-7-6-10-18(19)12-13-20(21)24-14-17-8-4-3-5-9-17/h3-13H,14-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBWZXITCCPVHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=C(C=CC3=CC=CC=C23)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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